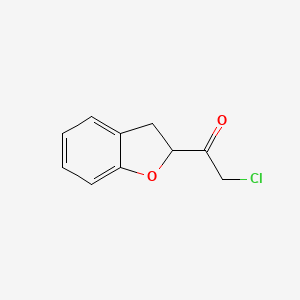
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one is a complex organic compound characterized by its unique structural features, including an iodine atom and a methyl group attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:
Formation of the Indene Framework: This can be achieved through cyclization reactions involving dienes and alkynes under catalytic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions, often using iodine and a suitable oxidizing agent.
Hydrogenation: The indene framework is then subjected to hydrogenation to achieve the octahydro structure.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodo group, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or cyanides under basic or neutral conditions.
Major Products:
Oxidation: Iodinated alcohols or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Biological Probes: Used in the development of probes for studying biological pathways involving iodine.
Industry:
Material Science:
Mechanism of Action
The mechanism by which (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can influence its binding affinity and specificity.
Comparison with Similar Compounds
(1R,1’S)-Octahydro-1-(2’-bromo-1’-methylethyl)-7a-methyl-inden-4-one: Similar structure but with a bromine atom instead of iodine.
(1R,1’S)-Octahydro-1-(2’-chloro-1’-methylethyl)-7a-methyl-inden-4-one: Chlorine atom instead of iodine.
(1R,1’S)-Octahydro-1-(2’-fluoro-1’-methylethyl)-7a-methyl-inden-4-one: Fluorine atom instead of iodine.
Uniqueness: The presence of the iodo group in (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3/t9-,10+,11?,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOBTXOTMBRFU-FIOVSDBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)[C@@H]1CC[C@@]2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858236 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145372-32-3 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)






